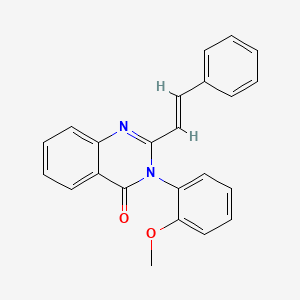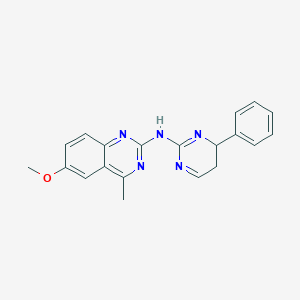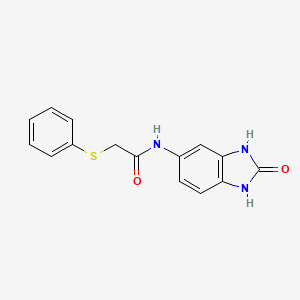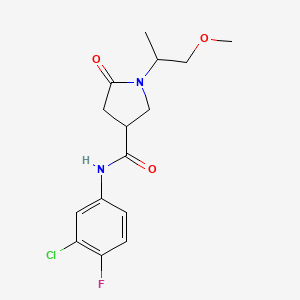
3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is also known as 2-Methoxy-2'-phenylvinyl-3-(2'-methoxyphenyl)-4(3H)-quinazolinone or MPQ. MPQ is a quinazolinone derivative that has shown promising results in various biological studies and has been extensively studied for its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of MPQ is not yet fully understood. However, studies have shown that MPQ can inhibit the activity of various enzymes and proteins that are involved in cell proliferation and survival. MPQ has also been shown to induce apoptosis in cancer cells by activating various pathways.
Biochemical and Physiological Effects:
MPQ has been shown to have several biochemical and physiological effects. Studies have shown that MPQ can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPQ has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
MPQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MPQ is also highly soluble in organic solvents, making it easy to work with in the lab. However, one of the limitations of using MPQ in lab experiments is its low water solubility, which can make it difficult to study its effects in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MPQ. One of the most significant areas of research is the development of MPQ-based drugs for the treatment of cancer and neurodegenerative diseases. Researchers are also studying the potential use of MPQ in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of MPQ and its potential applications in various research fields.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has shown promising results in various biological studies. MPQ has potential applications in various research fields, including cancer research and the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of MPQ and its potential applications in various research fields.
Synthesemethoden
The synthesis of MPQ is a complex process that involves several steps. The most common method used to synthesize MPQ is the condensation reaction between 2-aminobenzophenone and 2-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
MPQ has been extensively studied for its potential use in various research fields. One of the most significant applications of MPQ is in the field of cancer research. Studies have shown that MPQ has potent anti-cancer properties and can induce cell death in various cancer cell lines. MPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-21-14-8-7-13-20(21)25-22(16-15-17-9-3-2-4-10-17)24-19-12-6-5-11-18(19)23(25)26/h2-16H,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMAGIYSZMOGR-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)




![1-(2-furyl)-N~2~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1,2-ethanediamine](/img/structure/B5431587.png)
![1-(2-methoxybenzoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431599.png)
![3-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5431615.png)